(S)-(-)-3-Benzyloxy-1,2-propanediol

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

For asymmetric synthesis requiring absolute stereochemical fidelity, standardize your workflow with (S)-(−)-3-Benzyloxy-1,2-propanediol (CAS 17325-85-8). This chiral C3-synthon provides a protected primary alcohol and a free 1,2-diol system with a defined (S)-configuration and guaranteed ≥98% enantiomeric excess. It is the requisite precursor for the potent antiviral agent (S)-HPMPA—the (R)-enantiomer yields an inactive compound. Its unique, concentration-dependent specific rotation demands precise quality control uniquely validated for this enantiomer, ensuring reproducibility in lipid-based drug delivery research.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 17325-85-8
Cat. No. B054752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-3-Benzyloxy-1,2-propanediol
CAS17325-85-8
SynonymsD-3-(Benzyloxy)-1,2-propanediol;  (S)-3-(Phenylmethoxy)-1,2-propanediol;  (-)-3-Benzyloxy-1,2-propanediol;  (2S)-3-Benzyloxypropane-1,2-diol;  (S)-1-O-Benzylglycerol;  (S)-3-(Benzyloxy)-1,2-propanediol;  1-O-Benzyl-sn-glycerol;  D-1-Benzylglycerol
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CO)O
InChIInChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1
InChIKeyLWCIBYRXSHRIAP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-3-Benzyloxy-1,2-propanediol (CAS 17325-85-8) - A Critical Chiral Building Block for Pharmaceutical and Lipid Synthesis


(S)-(-)-3-Benzyloxy-1,2-propanediol (CAS 17325-85-8), also known as 1-O-benzyl-sn-glycerol or (S)-glycerol 1-benzyl ether, is a chiral C3-synthon bearing a protected primary alcohol and a free 1,2-diol system. Its well-defined (S)-configuration, high commercial enantiopurity (typically ≥98.0% ee), and specific rotation of [α]20/D −5.5° (c=20, CHCl3) render it a fundamental building block for the asymmetric synthesis of enantiomerically pure pharmaceuticals, phospholipids, and antiviral nucleotide analogs [1][2]. It is a solid at room temperature (mp 24-26 °C) with a boiling point of 261 °C, facilitating straightforward handling and purification in multi-step synthetic sequences .

Why (S)-(-)-3-Benzyloxy-1,2-propanediol Cannot Be Substituted with Other Chiral Glycerol Derivatives or Racemates


The (S)-enantiomer of 3-benzyloxy-1,2-propanediol is not interchangeable with its (R)-enantiomer, racemic mixture, or other chiral glycerol derivatives (e.g., 1,2-O-isopropylidene-sn-glycerol). Biological activity, particularly in antiviral and phospholipid-based systems, is strictly stereospecific [1]. Enzymatic resolution studies confirm that only the (S)-enantiomer is selectively converted to the desired diol in high enantiomeric excess (95% ee) when using certain biocatalysts, while the (R)-enantiomer is retained unreacted [2]. Furthermore, the concentration-dependent sign inversion of specific rotation observed in CHCl3 for this compound is not a property shared by all glycerol analogues, necessitating precise quality control and analysis protocols that are unique to this specific enantiomer [3]. Substituting with a racemate or incorrect enantiomer would compromise chiral purity, reduce downstream reaction yields, and potentially lead to inactive or toxic stereoisomers in pharmaceutical applications [1].

Quantitative Evidence for the Differentiated Performance of (S)-(-)-3-Benzyloxy-1,2-propanediol in Key Applications


Biocatalytic Resolution: Superior Enantioselectivity for (S)-3-Benzyloxy-1,2-propanediol Synthesis

In the kinetic resolution of racemic benzyl glycidyl ether (BGE) using the recombinant epoxide hydrolase Ylehd, the enzyme exhibits a strong (S)-selectivity. The conversion of BGE to (S)-3-benzyloxy-1,2-propanediol occurs with a high enantiomeric excess of 95% ee for the diol product within 20 minutes, while the unreacted (R)-BGE is retained [1]. This is in stark contrast to the performance of marine fungal whole-cell systems (e.g., Aspergillus sydowii Gc12), which yield the same diol with an ee of less than 10%, demonstrating the specific advantage of using the (S)-enantiomer in combination with optimized biocatalysts for high-purity production [2].

Biocatalysis Enantioselective Hydrolysis Chiral Resolution

Antiviral Nucleotide Synthesis: A Validated Precursor with Demonstrated Antiviral Efficacy

(S)-(-)-3-Benzyloxy-1,2-propanediol is a crucial precursor for the synthesis of (S)-HPMPA, a potent antiviral agent. The compound's utility is validated by its use in an improved, scalable synthesis of (S)-HPMPA, where the (S)-diol serves as the starting point for constructing the chiral acyclic nucleotide phosphonate [1]. The antiviral activity of the final drug candidate, (S)-HPMPA, against vaccinia virus and cowpox virus has been demonstrated in vitro, with this specific synthetic route highlighting the essential role of the (S)-configured diol in accessing the biologically active enantiomer [1]. The use of the (R)-enantiomer would lead to the inactive (R)-HPMPA isomer, underscoring the critical importance of stereochemical fidelity.

Antiviral Nucleotide Analog Medicinal Chemistry

Phospholipid Synthesis: High Enantioselectivity in Constructing Bioactive Lipids

The (S)-configuration of 3-benzyloxy-1,2-propanediol is essential for the stereocontrolled synthesis of optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholines, a class of ether-linked phospholipids. A key step in this synthetic route involves the boron trifluoride etherate-catalyzed regio- and stereo-specific opening of (R)-glycidyl tosylate with benzyl alcohol to yield the 1-O-benzyl-sn-glycerol derivative, which is then elaborated to the target phospholipid with very high enantioselectivity (93-96% ee) [1]. The use of the (R)-glycidyl tosylate starting material, which corresponds to the (S)-diol after ring opening, is critical for achieving the desired natural stereochemistry of the phospholipid product.

Phospholipid Stereocontrolled Synthesis Ether Lipid

Analytical Quality Control: Concentration-Dependent Optical Rotation as a Unique Purity Check

The specific rotation of (S)-3-benzyloxy-1,2-propanediol exhibits a unique concentration-dependent sign inversion in chloroform (CHCl3). The optical rotation changes from positive (+) to negative (-) as the concentration increases, a phenomenon attributed to intermolecular hydrogen bonding-driven self-assembly [1]. This behavior is not observed in methanol (MeOH), nor is it a universal feature of all chiral glycerol analogues (e.g., (S)-3-methoxypropane-1,2-diol and (S)-3-phenoxypropane-1,2-diol also show this effect, but other chiral compounds do not) [1]. This property provides an additional, highly specific analytical quality control (QC) parameter that can distinguish this compound from its enantiomer and confirm its concentration-dependent aggregation state in solution.

Analytical Chemistry Chiroptical Properties Quality Control

Primary Research and Industrial Applications Where (S)-(-)-3-Benzyloxy-1,2-propanediol Provides a Verifiable Advantage


Synthesis of Enantiopure Antiviral Nucleotide Analogs (e.g., (S)-HPMPA)

Procurement of (S)-(-)-3-benzyloxy-1,2-propanediol is essential for the improved, scalable synthesis of (S)-HPMPA, a potent antiviral agent with demonstrated in vitro activity against orthopoxviruses. The specific (S)-configuration is non-negotiable, as the (R)-enantiomer yields the inactive (R)-HPMPA [1]. The synthetic route relies on the (S)-diol as a chiral pool starting material, ensuring the final product has the correct stereochemistry for biological activity [1].

Biocatalytic Production of High-Value (R)-Benzyl Glycidyl Ether

In a biocatalytic resolution process, (S)-(-)-3-benzyloxy-1,2-propanediol is produced with 95% ee using the Ylehd epoxide hydrolase enzyme, while the enantiopure (R)-benzyl glycidyl ether is retained [2]. This application is relevant for laboratories and manufacturers aiming to produce both enantiomers of these valuable chiral building blocks through a green, enzymatic route [2].

Stereocontrolled Synthesis of Bioactive Ether-Linked Phospholipids

The compound is a key intermediate for constructing optically active 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholines, a class of ether lipids with biological relevance. The stereocontrolled synthetic route, which leverages the compound's defined (S)-configuration, delivers the final phospholipid product in very high enantiomeric purity (93-96% ee) [3]. This is critical for structure-activity relationship studies and the development of novel lipid-based therapeutics [3].

Analytical Method Development for Chiral Separations and Purity Assessment

Due to its well-defined chiral properties and unusual concentration-dependent optical rotation, this compound is an ideal analyte for developing and validating new chiral separation methods. It has been successfully used as a test compound in ligand exchange micellar electrokinetic chromatography (MEKC) for enantioseparation of 1,2-diols [4], and its chiroptical behavior provides a unique standard for calibrating polarimeters and investigating intermolecular interactions in solution [5].

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